molecular formula C13H21NO4 B15217594 2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

Cat. No.: B15217594
M. Wt: 255.31 g/mol
InChI Key: WQXFRVWBQGJQRJ-OPRDCNLKSA-N
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Description

2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[221]heptane-2,5-dicarboxylate is a bicyclic compound featuring a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cascade reactions, with optimization for yield and purity. The process would likely include steps for purification and isolation of the desired product, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its structure provides specific advantages in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-8-5-9(14)6-10(8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1

InChI Key

WQXFRVWBQGJQRJ-OPRDCNLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)OC

Origin of Product

United States

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